molecular formula C15H21ClN4O2 B12745409 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride CAS No. 113538-33-3

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride

Cat. No.: B12745409
CAS No.: 113538-33-3
M. Wt: 324.80 g/mol
InChI Key: JYSAGBFXNDPYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazepines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrido[2,3-b][1,4]diazepin core, followed by the introduction of the morpholinyl and methyl groups. The final step involves the formation of the monohydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the diazepin ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl and methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The exact pathways depend on the biological context, but it generally involves binding to active sites or allosteric sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar compounds include other diazepines and pyrido[2,3-b][1,4]diazepin derivatives. What sets 4H-Pyrido(2,3-b)(1,4)diazepin-4-one, 3,5-dihydro-2-methyl-5-(2-(4-morpholinyl)ethyl)-, monohydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • Diazepam
  • Clonazepam
  • Other pyrido[2,3-b][1,4]diazepin derivatives

These compounds share structural similarities but differ in their specific functional groups and resulting activities.

Properties

CAS No.

113538-33-3

Molecular Formula

C15H21ClN4O2

Molecular Weight

324.80 g/mol

IUPAC Name

2-methyl-5-(2-morpholin-4-ylethyl)-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride

InChI

InChI=1S/C15H20N4O2.ClH/c1-12-11-14(20)19(6-5-18-7-9-21-10-8-18)15-13(17-12)3-2-4-16-15;/h2-4H,5-11H2,1H3;1H

InChI Key

JYSAGBFXNDPYEV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CC=C2)N(C(=O)C1)CCN3CCOCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.